CHR-6494 TFA: An In-Depth Technical Guide to its Mechanism of Action
CHR-6494 TFA: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] By targeting Haspin, CHR-6494 disrupts a key signaling event in cell division, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of CHR-6494 TFA, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Haspin Kinase and Histone H3 Phosphorylation
The primary mechanism of action of CHR-6494 TFA is the potent and specific inhibition of Haspin kinase.[1] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2] This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is essential for correcting kinetochore-microtubule attachments and ensuring proper chromosome segregation.
CHR-6494 TFA directly binds to Haspin kinase, inhibiting its catalytic activity with a half-maximal inhibitory concentration (IC50) of 2 nM. This inhibition prevents the phosphorylation of histone H3 at threonine 3.[3] The loss of the H3T3ph mark disrupts the recruitment of the CPC to the centromeres, leading to a cascade of downstream events that ultimately compromise mitotic fidelity.
Signaling Pathway Diagram
Caption: CHR-6494 TFA inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic defects.
Cellular and In Vivo Consequences of Haspin Inhibition
The disruption of the Haspin-H3T3ph-CPC axis by CHR-6494 TFA manifests in several observable cellular and in vivo effects:
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Mitotic Catastrophe: Treatment with CHR-6494 leads to severe mitotic defects, including metaphase misalignment, abnormal spindle formation, and centrosome amplification.[1][2] This cellular state, known as mitotic catastrophe, is a direct consequence of the compromised CPC function.
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G2/M Cell Cycle Arrest: As a result of the mitotic defects and activation of the spindle assembly checkpoint, cells treated with CHR-6494 arrest in the G2/M phase of the cell cycle.[1][4]
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Induction of Apoptosis: Prolonged G2/M arrest and the inability to complete mitosis trigger the intrinsic apoptotic pathway.[3] This is evidenced by increased activity of caspases 3 and 7 and the cleavage of PARP.[3][4]
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Anti-Angiogenic Effects: In ex vivo assays, CHR-6494 has demonstrated the ability to inhibit angiogenesis.
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Antitumor Activity in Vivo: Preclinical studies in xenograft models have shown that CHR-6494 TFA can inhibit tumor growth.[5][6] For instance, in nude mice bearing HCT-116 human colorectal cancer cells, intraperitoneal administration of CHR-6494 (50 mg/kg) resulted in dose-dependent tumor growth inhibition. Similarly, it has shown efficacy in models of breast cancer and melanoma.[3]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of CHR-6494 TFA.
Table 1: In Vitro IC50 Values of CHR-6494 TFA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 500 | |
| HeLa | Cervical Cancer | 473 | |
| MDA-MB-231 | Breast Cancer | 752 | |
| Wi-38 | Normal Lung Fibroblast | 1059 | |
| COLO-792 | Melanoma | 497 | [3] |
| RPMI-7951 | Melanoma | 628 | [3] |
| Various Melanoma Lines | Melanoma | 396 - 1229 | [3] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | [5] |
| MCF7 | Breast Cancer | 900.4 | [7] |
| SKBR3 | Breast Cancer | 1530 | [7] |
| MCF10A | Non-tumorigenic Breast | 547 | [7] |
Table 2: In Vivo Efficacy of CHR-6494 TFA
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| Nude mice with HCT-116 xenografts | Colorectal Cancer | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | |
| Nude mice with MDA-MB-231 xenografts | Breast Cancer | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | |
| Nude mice with BxPC-3-Luc xenografts | Pancreatic Cancer | Not specified | Significantly inhibited tumor growth after 4 weeks | [5] |
| ApcMin/+ mice | Intestinal Polyps | i.p. injection for 50 days | Significantly inhibited intestinal polyp development | [6][8] |
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from Han L, et al. J Cancer. 2017.[3][9]
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Cell Seeding: Plate melanoma cells in 96-well plates in triplicate at a density of 3,000-5,000 cells per well.
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Treatment: After 24 hours, treat the cells with various concentrations of CHR-6494 TFA or DMSO (vehicle control) for 72 hours.
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Staining:
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Wash the cells once with PBS.
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Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Stain the cells with 0.1% crystal violet solution for 20 minutes at room temperature.
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Quantification:
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Wash the plates with water and air dry.
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Solubilize the stain by adding 10% acetic acid.
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Measure the absorbance at 590 nm using a microplate reader.
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Western Blot Analysis for Histone H3 Phosphorylation
This protocol is a general representation based on descriptions in Huertas D, et al. Oncogene. 2012 and Han L, et al. J Cancer. 2017.[1][3]
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Cell Lysis: Treat cells with CHR-6494 TFA for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer:
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Denature equal amounts of protein by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-histone H3 (Thr3) (e.g., from Millipore) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection:
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
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Cell Cycle Analysis by Flow Cytometry
This protocol is based on the description in Nishida-Fukuda H, et al. PLoS One. 2021.[4][10]
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Cell Treatment and Harvesting: Treat breast cancer cells with CHR-6494 TFA for 24 hours. Harvest the cells by trypsinization.
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Fixation: Fix the cells in 70% ethanol at -20°C overnight.
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Staining:
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Wash the cells with PBS.
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Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Data Acquisition and Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence of PI.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of CHR-6494 TFA.
Conclusion
CHR-6494 TFA is a potent and specific inhibitor of Haspin kinase that demonstrates significant antitumor activity in a range of preclinical cancer models. Its well-defined mechanism of action, centered on the disruption of a key mitotic event, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational understanding of CHR-6494 TFA for researchers and drug development professionals seeking to explore its potential in oncology.
References
- 1. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLOS One [journals.plos.org]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
